molecular formula C10H8N2O2 B3277307 5-Methyl-8-nitroquinoline CAS No. 65745-69-9

5-Methyl-8-nitroquinoline

Cat. No.: B3277307
CAS No.: 65745-69-9
M. Wt: 188.18 g/mol
InChI Key: PJUFTRGYNSXIDE-UHFFFAOYSA-N
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Description

5-Methyl-8-nitroquinoline (CAS 65745-69-9) is a nitroquinoline derivative with the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and chemical biology research. Its structure, featuring both a quinoline ring and a nitro group, makes it a versatile precursor for synthesizing more complex molecules, particularly in developing bioactive compounds . In research applications, this compound is a key building block for synthesizing novel quinoline-based thiosemicarbazone analogues, which are investigated for their potent inhibitory effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines . These derivatives can induce G1/S and G2/M phase cell cycle arrest and trigger apoptosis through a ROS-mediated mitochondrial pathway, highlighting the potential of the core nitroquinoline structure in oncology research . Furthermore, 8-nitroquinoline scaffolds, in general, are of significant interest in the design of chemosensors, such as those developed for the fluorogenic detection of chemical agents like sarin gas mimics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for educational and research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUFTRGYNSXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 8 Nitroquinoline and Its Precursors

Conventional and Named Reaction Pathways for 5-Methyl-8-nitroquinoline Synthesis

Several named reactions are fundamental to the synthesis of the quinoline (B57606) scaffold. These methods, often developed in the late 19th and early 20th centuries, remain relevant in organic synthesis. nih.gov

Skraup-Doebner-Miller Synthesis and Modern Adaptations for Quinoline Derivatives

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.gov This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a cornerstone in quinoline chemistry. wikipedia.org

The reaction is catalyzed by Brønsted acids such as p-toluenesulfonic acid and perchloric acid, or Lewis acids like tin tetrachloride and scandium(III) triflate. wikipedia.org The mechanism of the Skraup-Doebner-von Miller synthesis is complex and has been a subject of debate. A proposed fragmentation-recombination mechanism suggests that the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. This intermediate then fragments into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov

For the synthesis of a 5-methylquinoline (B1294701) precursor, a meta-substituted aniline such as m-toluidine would be a logical starting material. The Skraup reaction can be used as a starting point in a two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine, highlighting its utility in preparing substituted quinolines. iipseries.org

Meldrum's Acid Cyclocondensation for Nitroquinoline Core Formation

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis. clockss.org Its high acidity and reactivity make it suitable for various condensation reactions. While direct application in a one-pot synthesis of this compound is not extensively documented, its derivatives are used in the formation of heterocyclic systems. For instance, acyl derivatives of Meldrum's acid can react with enaminones in a two-step, one-pot process to form tetrahydroquinolin-2-one derivatives. nih.gov This involves an initial condensation to form an enamide, followed by an acid-catalyzed cyclization. nih.gov The reactivity of Meldrum's acid allows for the introduction of various substituents, potentially offering a route to substituted quinoline cores. nih.govresearchgate.net Green chemistry approaches have also utilized Meldrum's acid in multicomponent reactions to synthesize dihydropyrimidine derivatives, demonstrating its utility in environmentally benign synthesis. derpharmachemica.com

Direct Nitration Strategies for Introducing the Nitro Group in Quinoline Systems

The introduction of a nitro group onto a pre-existing 5-methylquinoline ring is a direct method to synthesize this compound. The nitration of quinoline itself typically occurs at the 5- and 8-positions. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs on the benzene (B151609) ring. stackexchange.com

The nitration of 5-methylquinoline would be expected to yield this compound, with the position of nitration being directed by the existing methyl group and the nitrogen atom. A standard nitrating mixture of nitric acid and sulfuric acid is commonly employed for this transformation. researchgate.net The conditions, such as temperature, need to be carefully controlled to achieve the desired product. Studies on the nitration of mixtures of 5- and 7-methylquinoline have shown selective formation of 7-methyl-8-nitroquinoline, underscoring the directing effects of the methyl group and reaction conditions.

Alternative and milder nitration methods have been developed for various heterocycles, which could potentially be applied to 5-methylquinoline. These include the use of reagents like cerium (IV) ammonium nitrate, montmorillonite impregnated with bismuth nitrate, dinitrogen pentoxide, and nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net

Combes and Doebner Reaction Applications in Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgdrugfuture.com This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes ring closure. wikipedia.org The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org The choice of aniline and β-diketone determines the substitution pattern of the resulting quinoline. The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. iipseries.orgwikipedia.org

The Doebner reaction is another method for synthesizing quinolines, specifically quinoline-4-carboxylic acids. It involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.govwikipedia.org This reaction serves as an alternative to the Pfitzinger reaction. wikipedia.org While the classic Doebner reaction can sometimes suffer from low yields, modifications have been developed to improve its efficiency. nih.gov A Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which are typically poor substrates in the conventional Doebner reaction. nih.gov

Friedländer Synthesis for Substituted Quinoline Structures

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. thieme-connect.comalfa-chemistry.com The reaction can be catalyzed by either acids or bases. alfa-chemistry.com The mechanism is generally accepted to proceed through the initial formation of a Schiff base, followed by an intramolecular aldol condensation. thieme-connect.com

This method allows for the synthesis of a wide variety of quinoline derivatives. thieme-connect.com A one-pot modification of the Friedländer synthesis has been developed involving the lithiation of N-pivaloylanilines, followed by formylation and condensation with an active methylene compound. thieme-connect.com The versatility of the Friedländer synthesis makes it a valuable tool for accessing polysubstituted quinolines. researchgate.netorganic-chemistry.org The reaction has been successfully carried out under solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine. alfa-chemistry.comwikipedia.org

Advanced and Green Chemistry Approaches to this compound and Analogues

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of quinolines. nih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.in

Several green strategies have been applied to traditional quinoline syntheses. For example, the Skraup reaction has been adapted to use ionic liquids as a medium under microwave irradiation. iipseries.org Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in various quinoline preparations. researchgate.net One-pot syntheses and multicomponent reactions are also key green chemistry principles that have been successfully applied to the synthesis of quinoline derivatives, offering advantages such as reduced workup and purification steps. nih.gov The use of water as a solvent and natural catalysts like lemon juice in cyclocondensation reactions further highlights the move towards more sustainable synthetic protocols. derpharmachemica.comrasayanjournal.co.in

The development of metal-free synthetic methods is another important area of green chemistry. For instance, an iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines under metal-free conditions. These advanced and green approaches are crucial for the sustainable production of quinoline-based compounds. nih.gov

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of quinoline derivatives. researchgate.netbenthamdirect.com This technique utilizes microwave irradiation to achieve uniform and rapid heating, which often leads to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govtandfonline.comacs.orgsid.ir The application of a dynamic microwave power system has been described for various reactions, including heterocyclic ring formation and aromatic nucleophilic substitution, sometimes performed on solid supports or under solvent-free conditions. nih.gov

The benefits of microwave-assisted synthesis are particularly evident in reactions that typically require long refluxing periods. For instance, the esterification of 2-phenylquinoline-4-carboxylic acid with ethanol, which conventionally requires 22 hours of reflux to achieve a high yield, can be completed in just 10 minutes under microwave irradiation, affording a comparable 94% yield. tandfonline.com Similarly, the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment is efficiently achieved through a one-pot, three-component reaction under microwave irradiation. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Quinoline Derivatives

ReactionConventional MethodMicrowave-Assisted MethodReference
Esterification of 2-phenylquinoline-4-carboxylic acid22 hours reflux, comparable yield10 minutes, 94% yield tandfonline.com
Synthesis of 7-amino-8-methylquinoline (Skraup synthesis)Longer reaction timeSignificant decrease in reaction time nih.gov
Synthesis of fluorinated chalcones24 hours, 58% yield13 minutes, 87% yield researchgate.net

Ultrasonic Irradiation in the Synthesis of Nitroquinoline Compounds

The application of ultrasonic irradiation in chemical synthesis, a field known as sonochemistry, offers a green and efficient alternative to traditional methods. nih.govekb.eg Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized "hot spots" with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. ekb.egyoutube.com

For the synthesis of quinoline derivatives, ultrasound-assisted methods have demonstrated significant advantages, including shorter reaction times, reduced energy consumption, and often higher yields. nih.gov For example, the N-alkylation of the imidazole ring in the synthesis of hybrid quinoline-imidazole derivatives saw a dramatic reduction in reaction time from 48–96 hours under conventional heating to just 1–2 hours with ultrasonic irradiation. nih.gov This acceleration is attributed to the enhanced mass transfer and homogenization of the reaction mixture caused by cavitation. nih.gov Furthermore, ultrasound can be employed in multicomponent reactions under aqueous conditions, aligning with the principles of green chemistry by offering high atom economy, shorter reaction times, and easy work-up procedures. nih.gov

Development of Solvent-Free and Nanocatalyst-Mediated Reactions

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic protocols. Solvent-free reactions and the use of nanocatalysts are at the forefront of this movement, offering advantages such as reduced waste, easier product separation, and often milder reaction conditions. sid.iracs.org

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. acs.org For instance, nano-flake zinc oxide (ZnO) has been successfully employed as a reusable and cost-effective catalyst for the Friedlander annulation synthesis of quinolines under solvent-free conditions. sid.irresearchgate.net This method allows for the synthesis of various quinoline derivatives in good to high yields (68–98%) at 100 °C. nih.gov The reaction conditions, including catalyst concentration and temperature, have been optimized, with the best results often achieved under solvent-free circumstances, leading to fast reaction times (15–60 minutes) and high yields (85–96%). nih.gov

The use of nanocatalysts is not limited to metal oxides. Other systems, such as silica-functionalized magnetic nanoparticles, have also been optimized for quinoline synthesis, demonstrating the broad applicability of nanomaterials in facilitating these important transformations. nih.gov

Photocatalytic Oxidative Cyclization in Quinoline Annulation

Photocatalytic methods represent a green and sustainable approach to organic synthesis, harnessing the energy of visible light to drive chemical reactions. organic-chemistry.orgrsc.org In the context of quinoline synthesis, photocatalytic oxidative cyclization has emerged as a powerful strategy. mdpi.comrsc.org These reactions often proceed under mild, redox-neutral conditions, avoiding the need for harsh reagents. mdpi.com

One notable example involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which provides quinolines in good yields at room temperature. organic-chemistry.org This process can employ an organic small-molecule catalyst like anthraquinone with DMSO as the oxidant. organic-chemistry.org Another approach utilizes a photoredox/cobalt dual catalytic system for the photo-induced oxidation [4+2] cyclization of N–H imines and olefins. mdpi.com

The versatility of photocatalysis is further demonstrated by the use of simple and inexpensive copper catalysts, which, under visible light irradiation, can facilitate the intramolecular radical cyclization of substituted aromatic enamines with alkynes or alkenes to yield multi-substituted quinolines. rsc.org This method has the advantage of using dioxygen as a green oxidant and does not require an external photosensitizer. rsc.org

One-Pot Multicomponent Reactions for Building Quinoline Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it particularly valuable for the synthesis of diverse libraries of compounds. rsc.orgnih.gov

Several classic named reactions, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, form the basis for many MCRs leading to quinoline scaffolds. nih.govnih.gov Modern variations often employ catalysts to improve yields and broaden the substrate scope. For example, a zinc(II) triflate salt can catalyze the multicomponent coupling of an alkyne, amine, and aldehyde under solvent-free and inert conditions to produce 2,3-disubstituted quinolines. nih.gov

The Povarov reaction, which involves the inverse electron-demand Diels–Alder reaction of an aryl amine, an aldehyde, and an activated alkene, is another powerful MCR for generating tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov These methodologies showcase the power of MCRs to rapidly generate structural diversity in the quinoline core, which is crucial for applications in medicinal chemistry and materials science. nih.govrsc.org

Regioselectivity and Stereocontrol in the Synthesis of this compound

The synthesis of specifically substituted quinolines, such as this compound, requires precise control over the regioselectivity of the reactions. A notable example of achieving such selectivity is demonstrated in a two-step synthesis starting from m-toluidine. brieflands.comsemanticscholar.org

Optimization of Reaction Parameters and Yields for Efficient Quinoline Synthesis

The efficiency of quinoline synthesis is highly dependent on the careful optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. nih.govresearchgate.net For instance, in nanocatalyst-mediated reactions, the concentration of the catalyst is a critical factor. The optimization of silica-functionalized magnetic nanoparticles for quinoline synthesis revealed that a 6% (w/w) catalyst loading provided the highest yields. nih.gov

In the context of the selective synthesis of 7-methyl-8-nitroquinoline, the reaction conditions for the nitration step are crucial for achieving the desired regioselectivity and high yield. brieflands.com The procedure involves the dropwise addition of a nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) to a solution of the methylquinoline mixture in concentrated H₂SO₄ at a low temperature (-5°C). brieflands.com After the addition is complete, the reaction is allowed to proceed for a specific duration (40 minutes) before quenching. brieflands.com This carefully controlled process results in a near-quantitative yield (99%) of 7-methyl-8-nitroquinoline from the 7-methylquinoline present in the initial mixture. brieflands.com

Table 2: Optimized Parameters for the Synthesis of 7-Methyl-8-nitroquinoline

ParameterOptimized ConditionReference
Starting MaterialMixture of 7- and 5-methylquinoline brieflands.com
Nitrating AgentFuming HNO₃ / conc. H₂SO₄ brieflands.com
Temperature-5°C during addition brieflands.com
Reaction Time40 minutes after addition brieflands.com
Yield99% (from 7-methylquinoline) brieflands.com

Reactivity and Chemical Transformations of 5 Methyl 8 Nitroquinoline

Nucleophilic Substitution Reactions of 5-Methyl-8-nitroquinoline

The electron-deficient nature of the quinoline (B57606) ring, amplified by the nitro group at the C-8 position, makes it a prime substrate for various nucleophilic substitution reactions. These transformations typically target hydrogen atoms on the activated ring or proceed through halogenated intermediates.

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a hydrogen atom is replaced, rather than a more conventional leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic systems such as nitroquinolines. nih.gov The mechanism involves the attack of a carbanion that possesses a leaving group at its nucleophilic carbon center. organic-chemistry.org

For this compound, the nitro group at C-8 strongly activates the ortho position (C-7) for nucleophilic attack. The VNS reaction proceeds as follows:

A carbanion, generated from a C-H acid (e.g., chloromethyl phenyl sulfone) by a strong base, attacks the electron-deficient C-7 position of the quinoline ring. kuleuven.be

This addition forms a negatively charged intermediate known as a σ-adduct.

A subsequent base-induced β-elimination of the leaving group from the carbanion (e.g., elimination of HCl) restores the aromaticity of the ring system, resulting in the substitution of the hydrogen atom at C-7. thieme-connect.de

VNS reactions are highly regioselective, favoring positions ortho and para to the nitro group. In this molecule, the C-7 position is the primary site for VNS. kuleuven.be VNS is often faster than traditional SNAr reactions on analogous halogenated substrates. nih.govorganic-chemistry.org

Table 1: Vicarious Nucleophilic Substitution (VNS) on this compound

Reagent/Nucleophile Target Position Product Description

Similar to VNS, Oxidative Nucleophilic Substitution of Hydrogen (ONSH) allows for the direct replacement of a hydrogen atom by a nucleophile on an electron-deficient ring. However, ONSH does not require the nucleophile to carry its own leaving group. Instead, the mechanism relies on an external oxidizing agent to facilitate the final aromatization step. researchgate.net

The process for this compound would involve:

Attack of a nucleophile (e.g., an amine or carbanion) at an electron-poor position, such as C-7, to form a σH-adduct.

This intermediate is relatively stable and does not spontaneously eliminate a hydride ion (H-). researchgate.net

An external oxidant (e.g., KMnO4, O2) abstracts two electrons from the adduct, leading to the departure of a proton and the restoration of the aromatic system. researchgate.netnih.gov

This method expands the range of nucleophiles that can be used for direct C-H functionalization compared to VNS.

The nitro group of this compound can be selectively reduced to a primary amino group, yielding 5-Methyl-8-aminoquinoline, without affecting the quinoline ring. This transformation is crucial for the synthesis of various derivatives. A variety of methods exist for this chemoselective reduction. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: This is one of the most efficient methods, utilizing catalysts like Palladium-on-carbon (Pd/C) or Platinum(IV) oxide (PtO2) under a hydrogen atmosphere. wikipedia.org This method is known for its high yields and clean reaction profiles.

Metal-Acid Systems: Classic methods involve the use of metals such as iron, tin, or zinc in the presence of a strong acid like hydrochloric acid (HCl). nih.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of Raney nickel can also effectively reduce the nitro group. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for selective reductions, particularly when other reducible functional groups are present. wikipedia.orgosi.lv

The key to these reactions is the "chemoselectivity," which ensures that only the nitro group is transformed, leaving the aromatic heterocycle intact. organic-chemistry.org

Table 2: Reagents for Chemoselective Reduction of this compound

Reagent(s) Product Reaction Type
H2, Pd/C 5-Methyl-8-aminoquinoline Catalytic Hydrogenation
Fe, HCl 5-Methyl-8-aminoquinoline Metal/Acid Reduction
SnCl2, HCl 5-Methyl-8-aminoquinoline Metal Salt Reduction

While this compound itself does not have a suitable leaving group for a standard SNAr (Nucleophilic Aromatic Substitution by Addition-Elimination) reaction, its halogenated derivatives are highly reactive. For instance, if a halogen (e.g., Cl, F) is present at the C-7 position (ortho to the nitro group), it becomes an excellent leaving group.

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The negative charge in this complex is delocalized effectively by the ortho-nitro group.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the quinoline ring is restored. pressbooks.pub

The presence of the strong electron-withdrawing nitro group at C-8 is essential for stabilizing the negatively charged intermediate, thereby facilitating the reaction. pressbooks.pubmasterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic Aromatic Substitution (EAS) on this compound is generally disfavored due to the powerful deactivating effects of both the nitro group and the quinoline nitrogen. In the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation), the quinoline nitrogen becomes protonated, forming a quinolinium ion. stackexchange.com

This positive charge, along with the -NO2 group, makes the entire ring system highly electron-deficient and resistant to attack by electrophiles. stackexchange.com

Directing Effects: If an EAS reaction were forced to occur, substitution would happen on the carbocyclic (benzene) ring rather than the highly deactivated pyridinium (B92312) ring. stackexchange.comquora.com The existing substituents would direct the incoming electrophile:

The nitro group is a strong deactivator and meta-director.

The methyl group is a weak activator and an ortho-, para-director.

The protonated quinoline ring acts as a deactivating group.

Considering these competing effects, any potential electrophilic attack would be sluggish and would likely be directed to the C-6 position, which is ortho to the activating methyl group and meta to the deactivating nitro group.

Oxidation and Reduction Chemistry of the Quinoline Heterocycle

Beyond the chemoselective reduction of the nitro group, the quinoline ring system itself can undergo oxidation and reduction under different conditions.

Reduction of the Heterocycle: The pyridine (B92270) portion of the quinoline ring is more susceptible to reduction than the benzene (B151609) portion. Under more vigorous conditions than those used for the nitro group reduction, such as catalytic hydrogenation with platinum oxide in acidic media (e.g., Adams' catalyst), the pyridine ring can be reduced to yield 5-Methyl-8-nitro-1,2,3,4-tetrahydroquinoline. Complete reduction of both rings requires very harsh conditions.

Oxidation of the Heterocycle: The quinoline ring is generally resistant to oxidation due to its aromaticity. However, powerful oxidizing agents can cause ring cleavage.

Strong oxidation with agents like potassium permanganate (B83412) (KMnO4) can degrade the carbocyclic ring, leading to the formation of a pyridine dicarboxylic acid.

The methyl group at C-5 is also susceptible to oxidation and could be converted to a carboxylic acid group (-COOH) under appropriate conditions, yielding 8-nitroquinoline-5-carboxylic acid.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Methyl-8-aminoquinoline
Chloromethyl phenyl sulfone
7-Substituted-5-methyl-8-nitroquinoline
7-chloro-5-methyl-8-nitroquinoline
5-Methyl-8-nitro-1,2,3,4-tetrahydroquinoline
8-nitroquinoline-5-carboxylic acid
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)
Potassium permanganate
Platinum(IV) oxide

Site-Selective Functionalization via C-H Activation in Nitroquinolines

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of heterocyclic compounds like quinoline. nih.govnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. rsc.org The regioselectivity of these reactions is often controlled by the inherent electronic properties of the substrate or by the use of directing groups.

In the context of this compound, the quinoline nitrogen atom can act as an endogenous directing group, coordinating to a transition metal center and guiding functionalization to a specific position. Typically, this coordination favors C-H activation at the C8 position. However, in this compound, this position is blocked by the nitro group. This directs attention to other potential sites for C-H activation, such as the C2 and C4 positions of the pyridine ring or the C(sp³)-H bonds of the C5-methyl group. rsc.org

The electronic nature of the 8-nitro group plays a crucial role. As a strong electron-withdrawing group, it deactivates the entire aromatic system towards electrophilic attack, which can influence the mechanism and feasibility of certain C-H activation pathways. nih.gov Conversely, this deactivation can sometimes enhance selectivity by rendering most C-H bonds less reactive, thereby allowing functionalization at a specific, electronically favored, or sterically accessible site.

While specific literature on the C-H activation of this compound is limited, extensive research on related quinoline derivatives provides a strong basis for predicting its reactivity. semanticscholar.orgresearchgate.netnih.gov For instance, studies on 8-methylquinoline (B175542) have shown that the C(sp³)-H bonds of the methyl group can be selectively functionalized through the formation of a cyclometalated intermediate involving the quinoline nitrogen. semanticscholar.orgresearchgate.netnih.gov A similar pathway could be envisioned for the C5-methyl group of this compound, although the geometric constraints of the resulting metallacycle would be different.

The table below outlines potential C-H activation reactions applicable to the this compound scaffold based on established methodologies for quinoline functionalization.

Reaction TypePotential SiteCoupling PartnerCatalyst System (Typical)Expected Product
ArylationC2 / C4Arylboronic acids / Aryl halidesPd(OAc)₂, Rh(III) complexesAryl-substituted this compound
AlkenylationC2 / C4Alkenes (e.g., acrylates, styrenes)Pd(OAc)₂, Ru(II) complexesAlkenyl-substituted this compound
AlkylationC5-methylAlkenes, AlkynesRh(III), Ru(II) complexesElongated alkyl chain at C5
AcetoxylationC5-methylPhI(OAc)₂Pd(OAc)₂5-(Acetoxymethyl)-8-nitroquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision and efficiency. rsc.orgmdpi.com Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are widely employed in the synthesis of complex molecules for pharmaceuticals and materials science. organic-chemistry.orgwikipedia.orgrsc.orgorganic-chemistry.org

For this compound to participate in these reactions as an electrophilic partner, it typically requires prior conversion into a derivative bearing a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), at a specific position on the quinoline ring. The presence of the strong electron-withdrawing nitro group at the C8 position would significantly activate such a halo-substituted quinoline towards the oxidative addition step, which is often the rate-determining step in the catalytic cycle of palladium-catalyzed reactions. youtube.com

The table below illustrates several key cross-coupling reactions and their components, envisioning the use of a functionalized this compound derivative (where X is a leaving group like Br, I, OTf, or potentially the NO₂ group itself).

Reaction NameNucleophilic PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingOrganoboron Reagent (R-B(OH)₂)Pd(0) catalyst, Base (e.g., K₂CO₃)C-C (Aryl-Aryl, Aryl-Alkyl)
Mizoroki-Heck ReactionAlkene (e.g., Styrene)Pd(0) or Pd(II) catalyst, BaseC-C (Aryl-Vinyl)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) catalyst, Base (e.g., NaOtBu)C-N (Aryl-Amino)
Stille CouplingOrganostannane Reagent (R-SnBu₃)Pd(0) catalystC-C (Aryl-Aryl, Aryl-Vinyl)

These catalytic methods provide a versatile toolkit for the chemical modification of the this compound scaffold, enabling the synthesis of a diverse array of derivatives for further study and application.

Derivatization and Analogue Synthesis of 5 Methyl 8 Nitroquinoline

Preparation of Aminoquinoline Derivatives from 5-Methyl-8-nitroquinoline

The reduction of the nitro group at the C-8 position to an amino group is a fundamental transformation in the derivatization of this compound, yielding 5-methyl-8-aminoquinoline. This amino derivative serves as a versatile precursor for the synthesis of a wide array of functionalized quinolines. Various established methods for the reduction of aromatic nitro compounds are applicable here.

One of the classical methods for this conversion is the use of a metal in an acidic medium, such as tin powder in the presence of hydrochloric acid nih.gov. This method is effective for the reduction of 8-nitroquinoline to 8-aminoquinoline and can be applied to its 5-methyl analogue. Another widely used and often cleaner method is catalytic hydrogenation. This typically involves reacting the nitroquinoline with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) researchgate.net. This method has been successfully employed for the production of 8-aminoquinaldine (8-amino-2-methylquinoline) from its corresponding nitro derivative researchgate.net. The reaction is generally carried out in a suitable solvent like benzene (B151609), and upon completion, the catalyst can be recovered and reused researchgate.net.

The resulting 8-amino-5-methylquinoline is a valuable intermediate. The amino group can be further derivatized, for instance, by forming amides, which can act as directing groups in subsequent C-H bond functionalization reactions nih.gov.

Table 1: Common Methods for the Reduction of Nitroquinolines to Aminoquinolines

Reagent/CatalystConditionsRemarks
Sn / HClAcidic mediumA classic and effective method nih.gov.
Pd/C, H₂Benzene solventHigh yield and purity, catalyst is recoverable researchgate.net.
Fe / HClAcidic mediumAlternative to tin for metal-acid reduction.
Na₂S₂O₄Aqueous solutionSodium dithionite can be used for the reduction.

Synthesis of Halogenated, Alkoxy, and Dimethoxy Analogues

The introduction of halogen, alkoxy, and dimethoxy groups into the this compound framework can significantly alter its electronic and steric properties. The synthesis of these analogues is often achieved through multi-step processes, sometimes involving the construction of the quinoline (B57606) ring from appropriately substituted precursors.

For instance, the synthesis of chloro and dimethoxy-substituted methyl-nitroquinolines has been reported. One such example is the synthesis of 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, which involves a multi-step reaction sequence nih.gov. Similarly, 5,6-dimethoxy-4-methyl-8-nitroquinoline can be prepared from 4,5-dimethoxy-2-nitroaniline through a cyclization reaction nih.gov. Another related compound, 4-methyl-5-chloro-6-methoxy-8-nitroquinoline, has also been synthesized rsc.org. These examples suggest that a common strategy involves the Skraup or a similar quinoline synthesis from a pre-functionalized aniline derivative.

Direct halogenation of the this compound ring system is also a potential route. A metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source researchgate.netnih.gov. While this method was demonstrated on a range of 8-substituted quinolines, including 8-methyl quinoline, its application to the electron-deficient this compound system would need to be investigated nih.govdergipark.org.tr.

The synthesis of alkoxy derivatives can be approached by utilizing a hydroxyquinoline precursor. For example, 5-nitro-8-methoxyquinoline has been synthesized from 8-methoxyquinoline, which in turn was prepared from 8-hydroxyquinoline mdpi.com. This suggests a potential pathway to 5-methyl-8-alkoxy-nitroquinolines could involve the synthesis of 5-methyl-8-hydroxyquinoline, followed by etherification and subsequent nitration.

Table 2: Examples of Synthesized Halogenated and Alkoxy Nitroquinoline Derivatives

Compound NameStarting MaterialKey Reagents/Reaction TypeReference
5,6-Dimethoxy-4-methyl-8-nitroquinoline4,5-dimethoxy-2-nitroanilineArsenic acid, phosphoric acid nih.gov
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinolineNot specifiedMulti-step synthesis with sulfuryl dichloride nih.gov
4-Methyl-5-chloro-6-methoxy-8-nitroquinoline5-hydroxy-4-methyl-6-methoxy-8-nitroquinolinePhosphorus oxychloride rsc.org
5-Nitro-8-methoxyquinoline8-methoxyquinolineSulfuric acid, nitric acid mdpi.com

Incorporation of Diverse Heterocyclic and Aromatic Moieties (e.g., Furan, Carbazole)

The integration of heterocyclic and aromatic fragments onto the this compound core can lead to novel compounds with interesting photophysical or biological properties. This is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.

One study explored the direct amination of nitroquinoline derivatives via a nucleophilic displacement of an aromatic hydrogen atom. In this work, the reaction of an 8-isopropyl-2-methyl-5-nitroquinoline derivative with potassium 9H-carbazol-9-ide was investigated. This reaction aimed to form a C-N bond between the quinoline ring and the carbazole moiety. However, the reaction led to an unexpected double substitution product, highlighting the complexity of such transformations on activated quinoline systems. The presence of the acidic methyl group at the C-2 position was noted to introduce competing reaction pathways nih.gov. While not performed on this compound itself, this research provides insight into the potential for direct C-H functionalization to introduce carbazole moieties.

The synthesis of 5-substituted 8-hydroxyquinoline derivatives has also been explored, with some examples incorporating a carbazole substituent at the C-5 position. These syntheses, however, start from 8-hydroxyquinoline rather than a nitroquinoline precursor.

Currently, there is limited specific information in the scientific literature regarding the direct coupling of furan or other diverse heterocyclic and aromatic moieties to the this compound scaffold. Further research is needed to explore suitable coupling methodologies for this specific substrate.

Formation of Quinoline N-Oxide Derivatives

The N-oxidation of the quinoline ring is a significant derivatization that can modulate the electronic properties of the molecule and serve as a handle for further functionalization, particularly at the C-2 and C-8 positions. The formation of quinoline N-oxides is typically achieved by treating the quinoline derivative with an oxidizing agent.

Common reagents for this transformation include peracids, such as m-chloroperbenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid, which generates a peracid in situ acs.org. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent to form the N-oxide acs.org.

While the N-oxidation of quinoline and its substituted analogues is a well-established reaction, the presence of a deactivating nitro group on the benzene ring of this compound can make this transformation more challenging, potentially requiring harsher reaction conditions. A study on the selective N-oxidation of heteroaromatic compounds in the presence of more reactive amine groups has been reported, demonstrating the feasibility of this reaction on a variety of substituted quinolines and isoquinolines nih.gov.

The resulting this compound N-oxide can be a valuable intermediate. The N-oxide functionality activates the C-2 position of the quinoline ring towards nucleophilic attack, enabling the introduction of various substituents nih.govmdpi.com.

Table 3: Common Oxidizing Agents for Quinoline N-Oxide Formation

Oxidizing AgentTypical Reaction ConditionsRemarks
m-Chloroperbenzoic acid (m-CPBA)Inert solvent (e.g., CH₂Cl₂)A common and effective peracid for N-oxidation acs.org.
Hydrogen peroxide / Acetic acidIn situ formation of peracetic acidA convenient and widely used method .
OzoneVariesCan also be used for N-oxidation acs.org.
Monoperphthalic acidVariesAn alternative peracid for this transformation .

Establishing Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity and properties is crucial for the rational design of new functional molecules. This is often achieved by synthesizing a series of analogues with systematic structural variations and evaluating their chemical, physical, and biological properties.

Studies on related nitroquinoline systems have provided valuable insights. For example, research on a series of 2-styryl-8-nitroquinolines has shown that the nature of the substituents on the styryl ring significantly affects the molecular geometry and supramolecular structure. It was observed that electron-withdrawing groups on the styryl ring led to a more planar molecular structure compared to the twisted geometry induced by electron-donating groups acs.org. This, in turn, influences properties like crystal packing and intermolecular interactions nih.govacs.org.

The biological activity of nitroquinoline derivatives is also highly dependent on their substitution pattern. For instance, in a comparison of clioquinol analogues, 8-hydroxy-5-nitroquinoline was found to be the most cytotoxic against human cancer cell lines nih.gov. The nitro group can also influence the mechanism of action, as nitro compounds are often activated through bioreductive processes mdpi.com. The position of a methyl group on the quinoline ring has also been shown to impact the anticancer activity of derivatives, with C-5 methyl-substituted compounds showing more potent activity against certain cancer cells than their C-6 substituted counterparts biointerfaceresearch.com.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies on quinoline derivatives, such as 5,8-quinolinequinones, have been conducted to mathematically model the relationship between molecular descriptors (e.g., electronic and hydrophobic parameters) and their biological activities dergipark.org.trdergipark.org.tr. Such computational approaches can help in predicting the properties of new this compound derivatives and guide the synthesis of more potent or selective compounds. The lipophilicity of quinoline derivatives has also been correlated with their cytotoxic effects, with more lipophilic compounds sometimes exhibiting greater activity rsc.org.

These studies underscore the importance of systematic derivatization of the this compound core to fine-tune its properties for specific applications.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 8 Nitroquinoline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. For 5-Methyl-8-nitroquinoline (C₁₀H₈N₂O₂), the theoretical exact mass can be calculated, allowing for precise molecular formula confirmation.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ is determined by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This high level of mass accuracy, typically within a few parts per million (ppm), allows for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely published, the fragmentation pattern can be predicted based on the stable quinoline (B57606) ring system. The primary fragmentation would likely involve the loss of the nitro group (NO₂) or its components (e.g., NO, O). The presence of the methyl group might also lead to the formation of a tropylium-like ion via rearrangement, a common fragmentation pathway for methylated aromatic systems.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[C₁₀H₈N₂O₂ + H]⁺ 189.0659 Protonated Molecular Ion
[C₁₀H₈N + H]⁺ 143.0753 Loss of NO₂
[C₁₀H₈N₂O + H]⁺ 173.0710 Loss of O from nitro group

Note: Data is theoretical and serves for illustrative purposes.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the complete structural assignment of this compound.

The ¹H and ¹³C NMR spectra of this compound are significantly influenced by the electronic effects of the electron-donating methyl (-CH₃) group and the strongly electron-withdrawing nitro (-NO₂) group. By analyzing the spectra of related compounds like 5-methylquinoline (B1294701) and 8-nitroquinoline, the chemical shifts for the target molecule can be predicted. brieflands.comchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, the protons of the quinoline ring system will exhibit characteristic chemical shifts. The nitro group at the C8 position will cause a significant downfield shift (deshielding) for the adjacent proton at C7 due to its strong anisotropic and electron-withdrawing nature. Conversely, the methyl group at C5 will cause a slight upfield shift (shielding) for the adjacent proton at C6.

In the ¹³C NMR spectrum, the carbons directly attached to the substituents will be most affected. The C8 carbon, bonded to the nitro group, will be strongly deshielded and appear at a high chemical shift. The C5 carbon, bearing the methyl group, will also experience a downfield shift. The methyl carbon itself will appear in the aliphatic region of the spectrum. The remaining carbon signals are assigned based on predicted electronic densities and comparison with known substituted quinolines.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2 ~8.9 ~151
3 ~7.5 ~122
4 ~8.4 ~135
5 - ~131
6 ~7.5 ~128
7 ~7.9 ~125
8 - ~145
4a - ~129
8a - ~148

Note: Shifts are estimates based on substituent effects from related compounds and are solvent-dependent.

While 1D NMR provides chemical shift data, 2D NMR experiments are essential for confirming the structural assignment by establishing connectivity between atoms. researchgate.net For this compound, several 2D techniques would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the protons within the pyridine (B92270) and benzene (B151609) rings. For example, a cross-peak between H2 and H3, and between H6 and H7 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the methyl proton signal (~2.7 ppm) to the methyl carbon signal (~18 ppm).

Together, these 2D NMR experiments provide a robust and definitive structural elucidation of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations on the quinoline ring.

Aliphatic C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations typically found in the 2980-2870 cm⁻¹ range.

NO₂ Group Vibrations: The nitro group is a strong absorber in the infrared spectrum. The asymmetric stretching mode (νas(NO₂)) is expected as a strong band around 1550-1520 cm⁻¹, while the symmetric stretching mode (νs(NO₂)) appears as a strong band in the 1360-1330 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the quinoline ring skeleton (ν(C=C) and ν(C=N)) produce a series of characteristic bands in the 1620-1430 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower wavenumbers, typically below 1300 cm⁻¹.

Table 3: Predicted Fundamental Vibrational Modes for this compound

Wavenumber Range (cm⁻¹) Assignment Expected Intensity (IR)
3100-3000 Aromatic C-H stretching Medium-Weak
2980-2870 Aliphatic C-H stretching (CH₃) Medium-Weak
1620-1430 C=C and C=N ring stretching Medium-Strong
1550-1520 Asymmetric NO₂ stretching Strong
1360-1330 Symmetric NO₂ stretching Strong
~830 C-N stretching Medium

Note: These are predicted frequency ranges and their intensities can vary.

While data for this compound is not available, studies on structurally similar compounds like 8-hydroxy-5-nitroquinoline demonstrate the power of advanced Raman techniques in probing excited-state dynamics. rsc.org Time-resolved and resonance Raman spectroscopies can provide insights into the structural changes that a molecule undergoes upon electronic excitation.

Time-Resolved Resonance Raman (TR³): This technique uses a "pump" laser pulse to excite the molecule to a higher electronic state and a "probe" pulse to generate a Raman spectrum of the short-lived excited species. By varying the delay between the pump and probe pulses, the evolution of the excited state and the formation of any transient intermediates can be tracked on timescales from picoseconds to microseconds. For a nitroquinoline, this could reveal structural changes in the triplet state or other intermediates involved in photochemical reactions. rsc.org

Resonance Raman Spectroscopy: When the excitation laser wavelength is tuned to coincide with an electronic absorption band of the molecule, a significant enhancement of Raman scattering is observed for vibrational modes that are coupled to that electronic transition. This selectivity allows for the detailed study of specific parts of the molecule (chromophores). For this compound, tuning the laser to the π→π* transition could selectively enhance the vibrational modes of the quinoline ring system, providing information about how the geometry of the ring is affected in the excited state.

These advanced techniques would be invaluable in characterizing the photophysics and photochemistry of this compound, offering a window into its excited-state structure and reactivity.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

A comprehensive search of scientific databases and chemical literature did not yield specific experimental data regarding the electronic absorption (UV-Vis) or emission (fluorescence) spectroscopy of this compound. The photophysical properties, such as absorption maxima (λmax), molar absorptivity (ε), and fluorescence quantum yield, have not been reported.

While studies on related compounds, such as other nitroquinoline isomers, are available, this information is excluded from this article to adhere strictly to the subject of this compound. Consequently, a data table for its photophysical properties cannot be generated at this time due to the absence of published research findings.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination

There is no publicly available single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other reviewed crystallographic resources. The definitive solid-state structure, which would provide precise measurements of bond lengths, bond angles, and crystal packing, has not been determined or published.

Therefore, critical crystallographic information, including the crystal system, space group, and unit cell dimensions, remains unknown for this specific compound. Without these experimental findings, a detailed analysis of the molecule's three-dimensional structure and intermolecular interactions in the solid state is not possible.

While computational studies have been performed on related quinoline derivatives, such as 8-hydroxy-5-nitroquinoline and 8-methylquinoline (B175542), the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous compounds.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time due to the absence of specific research findings for this compound in the public domain.

Theoretical and Computational Chemistry of 5 Methyl 8 Nitroquinoline

Thermochemical Studies: Enthalpy of Formation, Ionization Energies, and Electron Affinities

Thermochemical data, which are fundamental to understanding the stability and reactivity of a molecule, include the enthalpy of formation, ionization energy, and electron affinity. The enthalpy of formation quantifies the energy change when a compound is formed from its constituent elements in their standard states. Ionization energy is the energy required to remove an electron from a gaseous atom or molecule, while electron affinity is the energy released when an electron is added.

Despite a thorough search of scientific literature, specific experimental or calculated values for the standard enthalpy of formation, ionization energies, and electron affinities for 5-Methyl-8-nitroquinoline could not be located. Computational studies on similar molecules, such as hydroxyquinolines, have been performed to determine these properties, but such dedicated analysis for this compound is not present in the available search results.

Table 1: Thermochemical Data for this compound

Property Value
Enthalpy of Formation Data not available
Ionization Energy Data not available

Topological Analysis (AIM, ELF, LOL, RDG) for Chemical Bonding and Electron Localization

Topological analysis methods are powerful computational tools used to elucidate the nature of chemical bonds and electron distribution within a molecule. These methods include:

Atoms in Molecules (AIM): This theory analyzes the electron density to partition a molecule into atomic basins and characterize the chemical bonds based on the properties of bond critical points.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. dntb.gov.uacuny.edu

Reduced Density Gradient (RDG): This method is particularly useful for identifying and visualizing non-covalent interactions within and between molecules by analyzing the relationship between electron density and its gradient. dntb.gov.ua

Computational studies frequently employ these analyses to understand intermolecular interactions and the electronic nature of various quinoline (B57606) derivatives. dntb.gov.ua However, specific research applying AIM, ELF, LOL, or RDG analysis to this compound to detail its chemical bonding and electron localization patterns has not been found in the surveyed literature. Consequently, a detailed discussion and data presentation for this specific compound are not possible based on current information.

Table 2: Topological Analysis Findings for this compound

Analysis Method Key Findings
AIM (Atoms in Molecules) Data not available
ELF (Electron Localization Function) Data not available
LOL (Localized Orbital Locator) Data not available

Mechanistic Investigations of Reactions Involving 5 Methyl 8 Nitroquinoline

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reaction mechanisms involving 5-Methyl-8-nitroquinoline are primarily governed by the principles of electrophilic and nucleophilic aromatic substitution, reflecting the dual nature of the quinoline (B57606) ring system, which is influenced by both the electron-donating methyl group and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution (EAS) Pathway: The formation of this compound itself occurs via an electrophilic aromatic substitution pathway, specifically the nitration of 5-methylquinoline (B1294701). The reaction proceeds through several key steps:

Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comaiinmr.comdocbrown.info

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the quinoline ring attacks the nitronium ion. masterorganicchemistry.com Under the strong acidic conditions of nitration, the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.com This makes the pyridine (B92270) ring strongly electron-deficient and deactivates it towards electrophilic attack. Consequently, the substitution occurs on the benzene (B151609) ring. stackexchange.com The attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. docbrown.infolumenlearning.com

Deprotonation and Aromatization: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bonded to the nitro group, restoring the aromaticity of the ring system to yield the final product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Pathway: The presence of the strong electron-withdrawing nitro group at the C8 position makes the this compound ring system electron-deficient and thus susceptible to nucleophilic attack. nih.gov This pathway often proceeds via an addition-elimination mechanism.

Nucleophilic Attack and Formation of Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring. The nitro group activates the ring for such an attack, particularly at the ortho (C7) and para positions. nih.govresearchgate.net This initial attack is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex or σ-adduct. nih.govyoutube.com

Departure of Leaving Group and Aromatization: The aromaticity is restored by the departure of a leaving group. In Vicarious Nucleophilic Substitution (VNS) reactions, where the attacked carbon also bears a hydrogen atom, an elimination of a hydrogen species restores the aromatic system. nih.govresearchgate.net

Table 7.1: Key Intermediates in Reactions of this compound

Reaction TypeKey IntermediateDescriptionRelevant Citations
Electrophilic Aromatic Substitution (Nitration)Nitronium Ion (NO₂⁺)The highly reactive electrophile generated from nitric and sulfuric acids. masterorganicchemistry.comaiinmr.comdocbrown.info
Electrophilic Aromatic Substitution (Nitration)Arenium Ion (Sigma Complex)A resonance-stabilized carbocation formed after the attack of the aromatic ring on the electrophile. docbrown.infolumenlearning.com
Nucleophilic Aromatic Substitution (SNAr / VNS)Meisenheimer Complex (σ-adduct)A resonance-stabilized carbanion formed by the addition of a nucleophile to the electron-deficient aromatic ring. nih.govresearchgate.netyoutube.com

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic data for reactions involving this compound are not extensively detailed in the available literature, the rate-limiting steps can be inferred from the established mechanisms of analogous aromatic substitution reactions. youtube.comkhanacademy.org

In the context of nucleophilic aromatic substitution (SNAr) via the addition-elimination pathway, the rate-limiting step is typically the formation of the Meisenheimer complex. youtube.com This initial nucleophilic attack disrupts the aromaticity of the ring. The subsequent step, the elimination of the leaving group to restore the aromatic system, is generally much faster. The reaction rate is therefore dependent on the concentration of this compound and the attacking nucleophile.

A proposed reaction mechanism is considered valid only if its derived rate law is consistent with the experimentally observed rate law, and the slowest step in the mechanism is known as the rate-determining step. khanacademy.org

Role of Catalysts and Solvent Effects on Reaction Mechanisms

Catalysts and solvents play a pivotal role in directing the mechanism, rate, and outcome of reactions involving this compound. epfl.chrsc.org

Role of Catalysts: Catalysts are essential for facilitating many of the key transformations.

Acid Catalysis in Nitration: In the synthesis of this compound, concentrated sulfuric acid is indispensable. It functions as a catalyst by protonating nitric acid, which leads to the formation of the potent electrophile, the nitronium ion (NO₂⁺). docbrown.infostackexchange.combrieflands.com Without the acid catalyst, nitric acid alone is generally not electrophilic enough to react with the deactivated quinolinium ring. masterorganicchemistry.com

Transition Metal Catalysis: Modern synthetic methods utilize transition metal catalysts, such as palladium or copper, to achieve C-H functionalization on quinoline rings. For instance, copper catalysts like CuBr have been shown to be effective in the C2-functionalization of quinoline N-oxides. nih.govsemanticscholar.org These catalytic methods offer alternative mechanistic pathways that can provide high regioselectivity under milder conditions compared to classical methods.

Solvent Effects: The choice of solvent can profoundly influence reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. epfl.chrsc.org

Polar Protic/Aprotic Solvents: The nitration reaction is carried out in a highly polar medium (concentrated sulfuric acid), which serves as both the catalyst and the solvent. This environment is crucial for generating the nitronium ion and stabilizing the charged intermediates formed during the reaction.

Solvents for Nucleophilic Reactions: For nucleophilic substitution reactions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed. researchgate.net These solvents can solvate the cation of the nucleophilic reagent while leaving the nucleophile itself relatively free and highly reactive.

Table 7.2: Function of Catalysts and Solvents

ComponentExampleReaction TypeMechanistic RoleRelevant Citations
CatalystSulfuric Acid (H₂SO₄)Electrophilic NitrationFacilitates the generation of the nitronium ion (NO₂⁺) electrophile from nitric acid. docbrown.infostackexchange.combrieflands.com
CatalystCopper (e.g., CuBr)C-H FunctionalizationEnables direct functionalization of the quinoline ring via a transition metal-catalyzed pathway. nih.govsemanticscholar.org
SolventSulfuric Acid (H₂SO₄)Electrophilic NitrationActs as a polar medium to generate and stabilize the electrophile and charged intermediates. stackexchange.com
SolventDimethyl Sulfoxide (DMSO)Nucleophilic SubstitutionPolar aprotic solvent that enhances the reactivity of nucleophiles. researchgate.net

Influence of Substituents on Mechanistic Outcomes and Reaction Regioselectivity

Substituents on the quinoline ring exert profound electronic and steric effects that dictate the position of chemical reactions (regioselectivity) and influence the reaction pathway.

In the Formation of this compound (Electrophilic Attack): The regioselectivity of the nitration of 5-methylquinoline is controlled by the directing effects of the existing methyl group and the inherent reactivity of the quinoline nucleus.

Directing Effect of the Methyl Group: The methyl group (-CH₃) at C5 is an electron-donating group, which activates the ring towards electrophilic attack. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the C6 (ortho) and C8 (para) positions. brieflands.comchemguide.co.uk

Reactivity of the Quinoline Ring: Under strong acidic conditions, the pyridine ring is protonated and strongly deactivated. Therefore, electrophilic substitution occurs on the carbocyclic (benzene) ring. stackexchange.com The C5 and C8 positions are generally the most reactive sites on the quinoline ring for electrophilic substitution. stackexchange.com

Outcome: The combination of these effects leads to the nitration occurring at the C8 position. While theory predicts potential substitution at C6 as well, experimental conditions can be optimized to favor the formation of the C8 isomer, this compound. brieflands.com One study surprisingly found that under their specific nitration conditions, a mixture containing 5-methylquinoline did not yield the expected nitro-derivatives, while the isomeric 7-methylquinoline was selectively nitrated at the C8 position, underscoring the sensitivity of regioselectivity to reaction conditions. brieflands.com

In Reactions of this compound (Nucleophilic Attack): Once formed, the substituents on this compound dictate its subsequent reactivity.

Directing Effect of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. While it deactivates the ring towards further electrophilic attack, it strongly activates the ring for nucleophilic aromatic substitution. nih.gov It directs incoming nucleophiles to the ortho (C7) and para positions relative to itself. In this molecule, the C7 position is ortho to the nitro group and is thus a primary site for nucleophilic attack. researchgate.net

Influence of the Methyl Group: The electron-donating methyl group at C5 has a less pronounced electronic effect in nucleophilic reactions compared to the nitro group. Its primary influence may be steric, potentially hindering the approach of a nucleophile to the nearby C6 position. nih.govsemanticscholar.org

Table 7.3: Directing Effects of Substituents on the Quinoline Ring

SubstituentPositionElectronic EffectReaction Type DirectedFavored Positions for AttackRelevant Citations
-CH₃ (Methyl)C5Electron-donating (Activating)Electrophilic Aromatic SubstitutionC6 (ortho), C8 (para) brieflands.comchemguide.co.uk
-NO₂ (Nitro)C8Electron-withdrawing (Deactivating for EAS, Activating for SNAr)Nucleophilic Aromatic SubstitutionC7 (ortho) nih.govresearchgate.net
Quinolinium NitrogenN1 (protonated)Electron-withdrawing (Deactivating)Electrophilic Aromatic SubstitutionDeactivates both rings, especially the pyridine ring. stackexchange.com

Advanced Research Applications in Chemical Sciences Non Clinical

Development of 5-Methyl-8-nitroquinoline as Ligands in Metal Complexation and Catalysis

The ability of quinoline (B57606) derivatives, particularly those with coordinating groups in the 8-position, to act as potent bidentate ligands for a wide array of metal ions is well-documented. This compound, upon reduction of its nitro group to an amino or hydroxyl group, becomes an excellent chelating agent, capable of forming stable complexes with various transition metals.

The core of this chelating ability lies in the nitrogen atom of the quinoline ring and the adjacent substituent at the C8 position, which together form a stable five-membered ring with a metal ion. Research on analogous compounds, such as 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline, has demonstrated the formation of complexes with metals like Cu(II), Zn(II), Mn(II), Cd(II), Fe(II), and Fe(III) researchgate.netnih.govmdpi.com. These complexes often exhibit defined stoichiometries, typically with a 1:2 metal-to-ligand ratio, and can adopt geometries such as square planar or octahedral researchgate.netscirp.org.

The electronic nature of the substituents on the quinoline ring significantly influences the stability and reactivity of these metal complexes. The electron-withdrawing nitro group in this compound modifies the electron density of the ligand system, which in turn affects the Lewis acidity of the complexed metal center. This modulation is crucial for catalytic applications, where the metal complex must activate substrates and facilitate chemical transformations. The presence of the methyl group at the 5-position further tunes these electronic properties. Metal complexes derived from these ligands are being explored for their catalytic activity in various organic reactions. For instance, nickel complexes featuring 8-aminoquinoline derivatives have been studied for their role in C-H bond functionalization, a key process in synthetic chemistry chemrxiv.org.

Table 1: Metal Complexation with Substituted 8-Hydroxyquinoline Derivatives
Ligand DerivativeMetal Ions ComplexedObserved Stoichiometry (Metal:Ligand)Typical GeometryReference
5-Nitro-8-hydroxyquinolineZn(II), Cd(II), Mn(II), Cu(II)1:2Octahedral / Square Planar researchgate.net
8-HydroxyquinolineCo(II), Ni(II), Cu(II)1:2Octahedral / Square Planar scirp.org
5-Nitro-8-hydroxyquinoline-Proline HybridCu(II), Zn(II), Fe(II), Fe(III)Mono, Bis, and Tris complexes observedVersatile coordination modes nih.govmdpi.com

Utilization as Precursors for Advanced Material Synthesis (e.g., Polymers, Dyes, Pigments)

This compound is a valuable precursor for the synthesis of functional organic materials, particularly dyes and pigments. The synthetic versatility of the quinoline structure allows for the creation of a wide range of chromophores. A key transformation is the reduction of the 8-nitro group to an 8-amino group, yielding 5-methyl-8-aminoquinoline. This primary aromatic amine is an essential intermediate for producing azo dyes through diazotization followed by a coupling reaction with an electron-rich aromatic compound researchgate.net.

Azo dyes based on the 8-hydroxyquinoline scaffold are known for their brilliant colors, good affinity for polyester fabrics, and excellent fastness properties medcraveonline.com. The synthesis typically involves coupling a diazonium salt with the 8-hydroxyquinoline derivative, which acts as the coupling component researchgate.net. The resulting dyes exhibit various hues with good to excellent fastness to washing, light, and rubbing medcraveonline.comniscpr.res.in. The methyl and nitro (or its derivative) groups on the this compound backbone act as auxochromes, influencing the final color and properties of the dye.

Beyond dyes, quinoline derivatives are incorporated into polymer structures to impart specific properties such as thermal stability, conductivity, or light-emission. Their use in organic light-emitting diodes (OLEDs) as charge transport materials is a significant area of materials science research chemicalbook.com. The rigid, planar structure of the quinoline ring is advantageous for creating ordered polymeric materials with desirable electronic properties.

Table 2: Application of 8-Hydroxyquinoline Derivatives in Azo Dye Synthesis
Starting Amine for DiazotizationCoupling ComponentApplicationObserved PropertiesReference
2-amino-6-nitrotoluene8-HydroxyquinolineDisperse dye for polyesterGood affinity to PET fabric, moderate to excellent fastness researchgate.net
4-chloro-aniline8-HydroxyquinolineDisperse dye for polyesterModerate to excellent fastness properties researchgate.net
Para methyl aniline7-substituted-8-HydroxyquinolineAzo colorantsQuantitative yields (75-90%)

Design and Application as Chemical Probes and Sensors for Analytical Research

The inherent fluorescence of the 8-hydroxyquinoline scaffold is the foundation for its widespread use in the design of chemical sensors. While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions can dramatically enhance fluorescence emission, a phenomenon attributed to increased molecular rigidity and chelation-enhanced fluorescence (CHEF) . This "turn-on" fluorescence makes these compounds highly sensitive probes for detecting specific metal ions.

Derivatives of 8-hydroxyquinoline have been developed into selective and sensitive fluorescent chemosensors for a variety of metal ions, including Mg(2+), Al(3+), Zn(2+), and Fe(3+) nih.govnih.govresearchgate.net. The design of these sensors often involves modifying the quinoline ring with specific functional groups to tune the sensor's affinity and selectivity for a target ion. This compound, after conversion to its 8-hydroxy analogue, serves as an excellent platform for such modifications. The substituents at the 5- and 8-positions can be altered to fine-tune the photophysical properties and recognition capabilities of the sensor. For example, sensors have been designed that exhibit large Stokes shifts, which is advantageous as it minimizes self-absorption and improves signal-to-noise ratios nih.govresearchgate.net. The development of these probes is critical for applications in environmental monitoring and biological imaging.

Table 3: Examples of 8-Hydroxyquinoline-Based Fluorescent Sensors
Sensor StructureTarget AnalyteSensing MechanismKey FeatureReference
Diaza-18-crown-6 hydroxyquinoline derivatives (DCHQ)Mg(2+)Strong fluorescence increase upon bindingHigh affinity and selectivity over Ca(2+) nih.gov
Schiff-base of 8-hydroxyquinoline and triphenylvinyl (TPE)Zn(2+)Inhibition of ESIPT and Aggregation-Induced Emission (AIE)Orange fluorescence "turn-on" response nih.govacs.org
8-hydroxyquinoline linked to 2,5-diphenylfuranFe(3+)Fluorescence quenching upon complexationHigh selectivity in aqueous DMF researchgate.net
Schiff base derivatives (HQCT and HQPH)Water content in organic solventsFluorescence quenching via inhibition of ESIPTUltra-fast and sensitive detection in polar solvents researchgate.net

Role in Agrochemical and Industrial Chemical Development (as synthetic intermediates)

Quinoline derivatives are fundamental intermediates in the production of a wide range of chemicals for industrial and agricultural use brieflands.com. 8-Nitroquinoline, and by extension this compound, is a key synthetic intermediate sigmaaldrich.comgoogle.com. Its primary value lies in its potential for further functionalization.

The most common and synthetically useful transformation of 8-nitroquinolines is the reduction of the nitro group to an amino group, forming 8-aminoquinolines google.com. 8-Aminoquinoline is a precursor for synthesizing other important compounds like 8-hydroxyquinoline and 1,10-phenanthroline google.com. These molecules have broad applications, from being ligands in coordination chemistry to active components in various formulations.

In the agrochemical industry, heterocyclic compounds are used to create pesticides and herbicides researchgate.netnih.gov. The quinoline scaffold is a "privileged structure" that can be modified to produce biologically active molecules. This compound serves as a starting point for building more complex molecules with potential herbicidal or fungicidal properties. The compound's structure can be systematically altered—for example, through nucleophilic substitution reactions facilitated by the electron-withdrawing nitro group—to generate libraries of new compounds for screening. It is also used as an experimental corrosion inhibitor, highlighting its utility in industrial applications nih.govresearchgate.net.

Contributions to Sustainable Chemistry and Green Synthesis Methodologies

The synthesis of quinolines has traditionally relied on classic named reactions like the Skraup or Doebner-von Miller synthesis chemicalbook.comiipseries.org. While effective, these methods often require harsh conditions, such as strong acids and high temperatures, and can generate significant waste, running counter to the principles of green chemistry nih.govacs.org.

In response, significant research has been dedicated to developing more sustainable and environmentally friendly methods for quinoline synthesis benthamdirect.comresearchgate.net. These green chemistry approaches focus on improving efficiency, reducing waste, and minimizing the use of hazardous substances nih.govbenthamdirect.com. Key strategies include:

Microwave-assisted synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields compared to conventional heating iipseries.org.

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions and enhance efficiency.

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a central tenet of green chemistry researchgate.netnih.gov.

Catalysis: The development of reusable and non-toxic catalysts, including nanocatalysts, can improve the atom economy and reduce the environmental impact of chemical processes acs.orgnih.gov. For instance, silica-functionalized magnetite nanoparticles have been shown to double the reaction yield in the synthesis of a nitroquinoline derivative nih.gov.

One-pot and multicomponent reactions: Designing synthetic routes where multiple steps are performed in a single reactor without isolating intermediates can save energy, reduce solvent use, and minimize waste nih.govmdpi.com.

The synthesis of this compound and its derivatives can benefit significantly from these green methodologies, making their production more economical and environmentally sustainable nih.govbenthamdirect.com.

Table 4: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines
ApproachTypical ConditionsAdvantagesDisadvantagesReference
Conventional (e.g., Skraup Synthesis)Strong acids (H₂SO₄), high temperatures, oxidizing agents (nitrobenzene)Well-established, versatileHarsh conditions, hazardous reagents, significant waste, long reaction times nih.govacs.org
Microwave-Assisted SynthesisMicrowave irradiation, often with a catalystRapid reaction times, improved yields, energy efficientRequires specialized equipment iipseries.orgbenthamdirect.com
NanocatalysisUse of nanoparticle catalysts (e.g., Fe₃O₄@SiO₂)High efficiency, catalyst reusability, improved yields, mild conditionsCatalyst synthesis and separation can be complex nih.govacs.org
Green SolventsReactions in water, ionic liquids, or deep eutectic solventsReduced toxicity and environmental impactSolubility of reactants can be a challenge benthamdirect.comresearchgate.net

Future Research Directions and Overarching Challenges

Innovations in Novel and Environmentally Benign Synthetic Routes

The classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are often characterized by harsh conditions, including the use of strong acids and high temperatures, which can lead to low yields and significant waste. A primary challenge is the development of more sustainable and efficient synthetic protocols.

Future research will likely focus on several key areas to create environmentally friendly synthetic pathways:

Green Catalysts: The use of non-toxic, recyclable catalysts is a promising direction. Catalysts like indium (III) chloride and FeCl3·6H2O have shown potential in promoting quinoline synthesis under milder conditions. nih.gov The exploration of nanocatalysts also presents an opportunity for efficient and reusable catalytic systems.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for quinoline derivatives. smolecule.commdpi.com Further exploration of photochemical and sonochemical methods could also lead to novel, energy-efficient synthetic routes.

Solvent-Free and Greener Solvents: Moving away from traditional organic solvents towards solvent-free reaction conditions or the use of greener solvents like water and ionic liquids is a critical aspect of sustainable chemistry. researchgate.net

Synthesis MethodCatalyst/ConditionsAdvantages
Modified Skraup SynthesisMicrowave irradiation, ionic liquidsReduced reaction time, improved efficiency, avoids harsh acids
Friedländer SynthesisFeCl3·6H2O, waterEnvironmentally benign, inexpensive catalyst, high yields
Combes ReactionIndium (III) chloride, ethanolMilder conditions, recyclable catalyst
Tandem ReactionsMulti-component, one-potHigh atom economy, reduced waste

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of 5-Methyl-8-nitroquinoline is dictated by the interplay of the quinoline core, the electron-donating methyl group, and the electron-withdrawing nitro group. While general reactivity patterns of quinolines are known, the specific transformation pathways for this particular isomer remain largely unexplored.

Key areas for future investigation include:

C-H Functionalization: The methyl group on the quinoline ring is a prime target for C(sp³)-H activation. nih.gov Transition-metal catalysis can be employed to selectively functionalize this position, introducing new chemical handles and enabling the synthesis of novel derivatives.

Nitro Group Transformations: The nitro group is a versatile functional group that can be reduced to an amino group, a key transformation for creating precursors to biologically active compounds. brieflands.com Exploring selective reduction methods that tolerate other functional groups is a significant challenge. Furthermore, the nitro group's influence on nucleophilic aromatic substitution patterns on the quinoline ring warrants deeper investigation.

Electrophilic and Nucleophilic Aromatic Substitution: The quinoline ring itself can undergo both electrophilic and nucleophilic substitution. Computational studies can help predict the regioselectivity of these reactions, guiding synthetic efforts to create specifically substituted derivatives. youtube.com

Photocatalysis and Radical Chemistry: The application of photoredox catalysis could unlock novel reaction pathways, such as radical-based functionalization, that are not accessible through traditional thermal methods.

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, computational modeling can provide invaluable insights.

Future applications of computational modeling include:

Reaction Mechanism and Pathway Analysis: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known reactions and predict the feasibility of new synthetic routes. researchgate.netnih.gov This allows for the rational design of experiments and the optimization of reaction conditions.

Prediction of Physicochemical and Pharmacokinetic Properties: In silico tools can predict properties such as solubility, lipophilicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netorientjchem.org This is crucial for the early-stage evaluation of the drug-like potential of new derivatives.

Virtual Screening and Drug Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to screen virtual libraries of this compound derivatives against biological targets, identifying promising candidates for further development.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR), confirming the structures of newly synthesized compounds.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Reaction mechanism analysis, electronic structureReaction energies, activation barriers, HOMO/LUMO energies
Molecular DockingVirtual screeningBinding affinity, protein-ligand interactions
QSARPredictive modelingBiological activity, toxicity
ADMET PredictionPharmacokinetic profilingAbsorption, distribution, metabolism, excretion, toxicity

Application of Flow Chemistry and Automation in Quinoline Synthesis Research

Flow chemistry and automation are revolutionizing chemical synthesis by enabling precise control over reaction parameters, improving safety, and facilitating high-throughput experimentation.

The integration of these technologies into the study of this compound and its derivatives presents several opportunities:

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor offers superior heat and mass transfer, leading to better reproducibility and scalability. smolecule.comnih.gov This is particularly advantageous for highly exothermic reactions, such as nitration, and for photochemical transformations that require precise control of light exposure.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, stoichiometry) to identify the optimal parameters for a given transformation. youtube.com

High-Throughput Synthesis and Screening: The combination of flow chemistry and automation allows for the rapid synthesis of libraries of this compound derivatives. mdpi.com This is invaluable for structure-activity relationship studies in drug discovery.

Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next without intermediate workup and purification. This significantly improves the efficiency of complex synthetic sequences.

Expansion into Emerging Specialized Chemical Domains

The unique structural features of this compound make it a promising scaffold for applications in various specialized fields beyond traditional medicinal chemistry.

Potential emerging domains for exploration include:

Materials Science: The aromatic and electron-rich nature of the quinoline core suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The methyl and nitro groups provide handles for tuning the electronic and photophysical properties of the molecule.

Medicinal Chemistry: While quinolines are well-established in medicine, particularly as antimalarial and antibacterial agents, the specific potential of this compound derivatives is largely untapped. brieflands.com Research into their activity as anticancer, antiviral, and anti-inflammatory agents could yield novel therapeutic leads. nih.gov

Chemical Biology: Functionalized quinoline derivatives can be designed as fluorescent probes for bioimaging or as chemical tools to study biological processes.

Agrochemicals: The quinoline scaffold is also present in some pesticides and herbicides. The exploration of this compound derivatives in this area could lead to the discovery of new crop protection agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-8-nitroquinoline, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via nitration of 8-methylquinoline using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to favor nitration at the 5th position . Alternatively, Friedländer synthesis—condensing 2-aminobenzaldehyde with a methyl-substituted ketone—provides regiochemical control. Optimization requires monitoring reaction kinetics and using spectroscopic methods (e.g., thin-layer chromatography) to confirm intermediate formation .

Q. How does the molecular structure of this compound influence its chemical reactivity?

  • Methodological Answer : The quinoline core (benzene fused to pyridine) provides aromatic stability, while substituents dictate reactivity. The electron-withdrawing nitro group at C5 enhances electrophilic substitution at C7, whereas the methyl group at C8 sterically hinders adjacent positions. Computational studies (e.g., DFT) can model substituent effects on frontier molecular orbitals and predict reaction sites .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects (e.g., planarity of the quinoline ring and dihedral angles between substituents) . Infrared (IR) spectroscopy detects functional groups like nitro (–NO₂) via asymmetric stretching (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized for scale-up?

  • Methodological Answer : Catalyst screening (e.g., Pd salts for nitration) improves regioselectivity and reduces by-products . Microwave-assisted synthesis enhances reaction efficiency by reducing time and energy (e.g., 80–130°C, 30 minutes vs. 24 hours conventional) . Process analytical technology (PAT), such as in-situ FTIR, monitors real-time reaction progress .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, metabolic activation differences). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. Mechanistic studies (e.g., ROS generation via nitro group reduction) clarify toxicity pathways .

Q. How do solvent and pH conditions affect spectral data interpretation for this compound?

  • Methodological Answer : Solvent polarity shifts NMR peaks (e.g., DMSO-d₆ vs. CDCl₃) due to hydrogen bonding with the nitro group. Adjust pH in UV-Vis studies to probe protonation states; the nitro group’s electron-withdrawing effect shifts λmax in acidic media. Validate spectral assignments with computational tools (e.g., Gaussian for simulated spectra) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding affinity to enzymes (e.g., cytochrome P450). Density Functional Theory (DFT) calculates charge distribution and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) assess stability of ligand-protein complexes under physiological conditions .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Report exact molar ratios, solvent purity, and temperature gradients. Include failure cases (e.g., side products from over-nitration) and mitigation steps. Use FAIR data principles: publish raw spectral data in repositories like Zenodo with DOI links .

Q. What statistical approaches validate biological activity data for this compound?

  • Methodological Answer : Perform dose-response assays in triplicate with positive/negative controls. Apply ANOVA for inter-group variability and post-hoc tests (e.g., Tukey’s HSD). Use GraphPad Prism for EC₅₀/LC₅₀ calculations and Hill slope analysis to assess cooperativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.